molecular formula C8H13NO2 B8694314 (S)-5-Isobutylpyrrolidine-2,4-dione CAS No. 53618-00-1

(S)-5-Isobutylpyrrolidine-2,4-dione

Cat. No.: B8694314
CAS No.: 53618-00-1
M. Wt: 155.19 g/mol
InChI Key: CPQISGPODAZNLC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Isobutylpyrrolidine-2,4-dione: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Isobutylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an appropriate amine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Isobutylpyrrolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-Isobutylpyrrolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-5-Isobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Isobutylpyrrolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the 2-methylpropyl group

Properties

CAS No.

53618-00-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5S)-5-(2-methylpropyl)pyrrolidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11)/t6-/m0/s1

InChI Key

CPQISGPODAZNLC-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)CC(=O)N1

Canonical SMILES

CC(C)CC1C(=O)CC(=O)N1

Origin of Product

United States

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